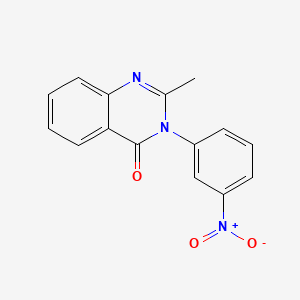![molecular formula C23H17BrClN5O2S B11682212 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682212.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-2-{[5-(4-氯苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼是一种复杂的有机化合物,在各个科学研究领域引起了人们的兴趣。该化合物以其独特的结构为特征,包括一个溴代羟基苯基基团、一个氯代苯基基团和一个三唑环。
准备方法
合成路线和反应条件
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-2-{[5-(4-氯苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的合成通常涉及多步过程。第一步通常包括形成酰肼前体,然后引入三唑环,随后用溴和氯取代基进行官能化。反应条件通常需要控制温度、特定溶剂和催化剂,以确保最终产物的产率高和纯度高。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模的间歇式或连续流动过程。使用自动化反应器和对反应参数进行精确控制对于实现一致的质量和可扩展性至关重要。此外,重结晶、色谱法和蒸馏等纯化技术被用来将所需化合物从副产物和杂质中分离出来。
化学反应分析
反应类型
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-2-{[5-(4-氯苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼会发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或醌。
还原: 还原反应可能导致胺或醇的形成。
取代: 卤素原子(溴和氯)可以通过亲核或亲电取代反应被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺或硫醇等亲核试剂。反应条件根据所需的转化而有所不同,但通常涉及特定的温度、溶剂和催化剂,以促进反应。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生醌,而还原可以产生胺或醇。
科学研究应用
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-2-{[5-(4-氯苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼在科学研究中具有广泛的应用:
化学: 该化合物被用作合成更复杂分子的构建块,以及在各种有机转化中用作试剂。
医药: 该化合物因其潜在的治疗特性而受到研究,包括抗菌、抗癌和抗炎活性。
工业: 由于其独特的化学性质,它被用于开发新型材料,如聚合物和涂料。
作用机制
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-2-{[5-(4-氯苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可以与酶或受体结合,调节其活性并影响下游信号级联。溴、氯和三唑部分的存在有助于其结合亲和力和特异性,使其能够在分子水平上发挥其作用。
相似化合物的比较
类似化合物
- N'-[(E)-(5-氯-2-羟基苯基)亚甲基]-2-{[5-(4-溴苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼
- N'-[(E)-(5-氟-2-羟基苯基)亚甲基]-2-{[5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼
- **N'-[(E)-(5-碘-2-羟基苯基)亚甲基]-2-{[5-(4-乙基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼
独特性
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-2-{[5-(4-氯苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼因其溴和氯取代基的特定组合而脱颖而出,这赋予了其独特的化学反应性和生物活性。三唑环的存在进一步增强了其稳定性和在多种应用中的潜力,使其成为科学研究和工业应用中宝贵的化合物。
属性
分子式 |
C23H17BrClN5O2S |
|---|---|
分子量 |
542.8 g/mol |
IUPAC 名称 |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H17BrClN5O2S/c24-17-8-11-20(31)16(12-17)13-26-27-21(32)14-33-23-29-28-22(15-6-9-18(25)10-7-15)30(23)19-4-2-1-3-5-19/h1-13,31H,14H2,(H,27,32)/b26-13+ |
InChI 键 |
DEGUMRPVOISSFT-LGJNPRDNSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)
![(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11682162.png)

![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11682166.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11682172.png)
![3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate](/img/structure/B11682174.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11682176.png)
![Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682197.png)

![(2E)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11682201.png)
![3-chloro-4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11682204.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682215.png)
